Methyl 2-[({2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophen-3-yl}carbonyl)amino]thiophene-3-carboxylate
Overview
Description
Methyl 2-[({2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophen-3-yl}carbonyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. The key steps include:
Formation of the furan ring: This can be achieved through the catalytic hydrogenation of furfural, which is derived from biomass.
Formation of the thiophene ring: Thiophene can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling reactions: The furan and thiophene intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[({2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a specialty solvent.
Mechanism of Action
The mechanism of action of Methyl 2-[({2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophen-3-yl}carbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A related compound with a similar furan ring structure.
Thiophene: Shares the thiophene ring structure with the compound.
2-Methyltetrahydrofuran: A higher boiling substitute for tetrahydrofuran, used as a specialty solvent.
Uniqueness
Methyl 2-[({2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate is unique due to its combined furan and thiophene ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[2-(oxolane-2-carbonylamino)thiophene-3-carbonyl]amino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c1-22-16(21)10-5-8-25-15(10)17-12(19)9-4-7-24-14(9)18-13(20)11-3-2-6-23-11/h4-5,7-8,11H,2-3,6H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKWCIYQXKRCBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=C(SC=C2)NC(=O)C3CCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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